2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate typically involves the glycosylation of guanine with a protected ribose derivative. The reaction is often carried out in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), under anhydrous conditions. The resulting nucleoside is then deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the nucleoside, which is then extracted and purified using chromatographic techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose ring.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can take place at the amino group or the hydroxyl groups on the ribose ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Oxidized derivatives of the nucleoside.
Reduction: Dihydro derivatives of the nucleoside.
Substitution: Substituted nucleosides with various functional groups attached to the amino or hydroxyl groups.
Scientific Research Applications
2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other modified nucleosides.
Biology: Plays a role in studying DNA and RNA structures and functions, as well as in the development of molecular biology techniques.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products, such as diagnostic kits and therapeutic agents
Mechanism of Action
The compound exerts its effects primarily through its incorporation into nucleic acids. It participates in hydrogen bonding and base pairing, which are essential for the stability and function of DNA and RNA. The molecular targets include various enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases. The pathways involved include DNA replication, transcription, and repair .
Comparison with Similar Compounds
Adenosine: Another nucleoside with a similar structure but with adenine as the base instead of guanine.
Cytidine: Contains cytosine as the base and has similar roles in nucleic acid structure and function.
Thymidine: A nucleoside with thymine as the base, primarily found in DNA.
Uniqueness: 2-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate is unique due to its specific base (guanine) and its role in forming guanine-cytosine base pairs, which are crucial for the stability of the DNA double helix. Its ability to participate in various biochemical processes and its potential therapeutic applications further distinguish it from other nucleosides .
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-FPKZOZHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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